molecular formula C14H18N4O7S B10930223 Ethyl [(4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)amino](oxo)acetate

Ethyl [(4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)amino](oxo)acetate

Cat. No.: B10930223
M. Wt: 386.38 g/mol
InChI Key: QBFBBOWKQOYANE-UHFFFAOYSA-N
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Description

Ethyl (4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)aminoacetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)aminoacetate typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)aminoacetate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl (4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)amino

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be investigated as potential drug candidates.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl (4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)aminoacetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and the carbamoyl group are likely to play key roles in its activity, potentially through interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Ethyl (4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)aminoacetate can be compared with other thiazole-containing compounds, such as:

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative that is essential for human health.

    Sulfathiazole: An antibiotic that contains a thiazole ring and is used to treat bacterial infections.

The uniqueness of Ethyl (4-carbamoyl-5-{[ethoxy(oxo)acetyl]amino}-1,3-thiazol-2-yl)(ethyl)aminoacetate lies in its specific functional groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C14H18N4O7S

Molecular Weight

386.38 g/mol

IUPAC Name

ethyl 2-[[4-carbamoyl-2-[(2-ethoxy-2-oxoacetyl)-ethylamino]-1,3-thiazol-5-yl]amino]-2-oxoacetate

InChI

InChI=1S/C14H18N4O7S/c1-4-18(11(21)13(23)25-6-3)14-16-7(8(15)19)10(26-14)17-9(20)12(22)24-5-2/h4-6H2,1-3H3,(H2,15,19)(H,17,20)

InChI Key

QBFBBOWKQOYANE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=C(S1)NC(=O)C(=O)OCC)C(=O)N)C(=O)C(=O)OCC

Origin of Product

United States

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